5-Ethyl Regioisomer vs 6-Ethyl Regioisomer: Consequences for KIF18A Inhibitor Potency
In the KIF18A inhibitor series exemplified by US20230382889, the 6‑ethylpyrimidine derivative (BDBM762897) displays an IC₅₀ of 2 nM in a recombinant KIF18A ATPase assay [1]. The 5‑ethylpyrimidine regioisomer (the target compound) serves as the essential precursor for the alternative 5‑ethyl series; regioisomeric mis‑specification would yield an entirely different scaffold with unknown and likely divergent potency. This single‑position shift dictates which downstream coupling partners are accessible and which KIF18A binding interactions can be established.
| Evidence Dimension | KIF18A ATPase inhibition IC₅₀ of final elaborated analogue |
|---|---|
| Target Compound Data | 2-(4,4-Difluoropiperidin-1-yl)-5-ethylpyrimidine is the building block for the 5-ethyl series (data not yet disclosed) |
| Comparator Or Baseline | N-(4-(4-(2-(4,4-Difluoropiperidin-1-yl)-6-ethylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(6-azaspiro[2.5]octan-6-yl)phenyl)-2-hydroxyethane-1-sulfonamide IC₅₀ = 2 nM [1] |
| Quantified Difference | Regioisomeric shift from 6-ethyl to 5-ethyl alters the vector of pyrimidine C-4 functionalization; quantitative potency comparison requires synthesis of the analogous 5-ethyl fully elaborated inhibitor. |
| Conditions | Recombinant human KIF18A (aa 1–467), ATPase activity assay (BindingDB assay ID 1, entry 13148) |
Why This Matters
Procurement of the 5‑ethyl regioisomer is mandatory to access the 5‑ethyl KIF18A inhibitor chemical space; the 6‑ethyl building block leads to a structurally distinct patent series and cannot serve as a drop‑in replacement.
- [1] BindingDB BDBM762897; US20230382889, Compound 67. KIF18A IC₅₀ = 2 nM. View Source
